molecular formula C6H10ClNO3 B6292554 H-L-Ser(Propargyl)-OH*HCl CAS No. 1379006-45-7

H-L-Ser(Propargyl)-OH*HCl

Cat. No. B6292554
CAS RN: 1379006-45-7
M. Wt: 179.60 g/mol
InChI Key: MWOGTBHNDWZTLL-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Ser(Propargyl)-OH*HCl, also known as propargyl-serine hydrochloride, is an amino acid derivative that has been studied for its potential applications in scientific research. It is a chiral compound, and its structure is composed of a propargyl group linked to a serine residue. Propargyl-serine hydrochloride has been shown to be a useful tool for synthetic organic chemistry, as well as for biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of H-L-Ser(Propargyl)-OH*HClrine hydrochloride is not fully understood. However, it has been suggested that the propargyl group of the molecule binds to the serine residue, forming a stable bond. This bond then acts as a catalyst for the formation of various compounds, such as peptides, nucleic acids, and small molecules.
Biochemical and Physiological Effects
Propargyl-serine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for the regulation of neurotransmission. In addition, it has been shown to increase the production of nitric oxide, which is involved in the regulation of cell growth and differentiation. It has also been shown to affect the levels of serotonin, a neurotransmitter involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

Propargyl-serine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized easily. In addition, it is a chiral compound, meaning that it can be used to synthesize compounds with specific stereochemical properties. However, it does have some limitations. It is a relatively unstable compound, and its reactivity can vary depending on the pH and temperature of the reaction.

Future Directions

Propargyl-serine hydrochloride has a number of potential applications in scientific research. It could be used to synthesize peptides and proteins with specific stereochemical properties, as well as to study the structure and function of proteins. In addition, it could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and therapies. Finally, it could be used to study the mechanism of action of various enzymes and other biological molecules.

Synthesis Methods

Propargyl-serine hydrochloride can be synthesized through a two-step synthesis process. The first step involves the reaction of propargyl alcohol with a serine residue in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction forms a H-L-Ser(Propargyl)-OH*HClrine intermediate, which is then reacted with hydrochloric acid to produce H-L-Ser(Propargyl)-OH*HClrine hydrochloride.

Scientific Research Applications

Propargyl-serine hydrochloride has been studied for its potential applications in scientific research. It has been used as a chiral building block in the synthesis of various compounds, including peptides, nucleic acids, and small molecules. In addition, it has been used as a reagent in the synthesis of peptides and proteins, and as a substrate for the enzymatic synthesis of peptides. It has also been used as a reagent in the synthesis of small molecules and as a catalyst in the synthesis of polymers materials.

properties

IUPAC Name

(2S)-2-amino-3-prop-2-ynoxypropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGTBHNDWZTLL-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-L-Ser(Propargyl)-OH*HCl

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